![molecular formula C11H13N3 B1290871 (1-benzyl-1H-pyrazol-4-yl)methanamine CAS No. 936940-11-3](/img/structure/B1290871.png)
(1-benzyl-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(1-benzyl-1H-pyrazol-4-yl)methanamine” is represented by the InChI code: 1S/C11H13N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2 . The molecular weight of the compound is 187.24 .Physical And Chemical Properties Analysis
“(1-benzyl-1H-pyrazol-4-yl)methanamine” is a liquid at room temperature . The compound has a molecular weight of 187.24 .Applications De Recherche Scientifique
Antileishmanial Activity
(1-Benzyl-1H-pyrazol-4-yl)methanamine: and its derivatives have been studied for their potential use in treating leishmaniasis, a neglected tropical disease caused by the Leishmania parasite. Research has shown that certain derivatives exhibit promising antileishmanial profiles against Leishmania infantum and Leishmania amazonensis , with some compounds displaying activity comparable to pentamidine but with lower cytotoxicity . This suggests that these compounds could serve as prototypes for designing new antileishmanial drugs.
Tubulin Polymerization Inhibition
Derivatives of (1-benzyl-1H-pyrazol-4-yl)methanamine have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical process in cell division. Studies indicate that certain derivatives can induce apoptosis in cancer cells, such as the BT-474 breast cancer cell line, by inhibiting tubulin polymerization and affecting cell cycle progression . This highlights the compound’s potential as a chemotherapeutic agent.
Synthesis of Biologically Active Compounds
The compound is also used as a precursor for synthesizing various biologically active compounds. For instance, it has been utilized in the preparation of inhibitors targeting proteins like VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, and others. These inhibitors have significant implications in the treatment of various diseases, including cancer .
Molecular Modeling and Drug Design
(1-Benzyl-1H-pyrazol-4-yl)methanamine: derivatives have been subjected to molecular modeling to evaluate their interactions with biological targets. In silico studies suggest that modifications in electronic regions and lipophilicity can enhance the interaction with parasitic targets, aiding in the design of more effective antiparasitic agents .
Cytotoxicity Profiling
The cytotoxic effects of (1-benzyl-1H-pyrazol-4-yl)methanamine derivatives have been assessed using various assays. These studies are crucial for determining the safety profile of potential therapeutic agents and for understanding their selective toxicity towards cancer cells compared to normal cells .
Apoptosis Induction
Research has demonstrated that certain derivatives can trigger apoptosis in cancer cells. Detailed biological studies, including acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide staining assays, have confirmed the apoptosis-inducing ability of these compounds, further supporting their role in cancer therapy .
Drug-like Property Evaluation
In silico studies have been conducted to assess the drug-like properties of (1-benzyl-1H-pyrazol-4-yl)methanamine derivatives. These studies help in predicting the pharmacokinetic behavior of the compounds and their suitability as drug candidates .
Inhibitors for Enzyme Targets
The compound has been used to create inhibitors for various enzyme targets, which play a role in metabolic pathways and disease progression. By inhibiting specific enzymes, these derivatives can potentially be used to treat diseases where such enzymes are overactive or dysregulated .
Propriétés
IUPAC Name |
(1-benzylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUNGGQPLNEWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640901 | |
Record name | 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-1H-pyrazol-4-yl)methanamine | |
CAS RN |
936940-11-3 | |
Record name | 1-(Phenylmethyl)-1H-pyrazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936940-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-benzyl-1H-pyrazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.